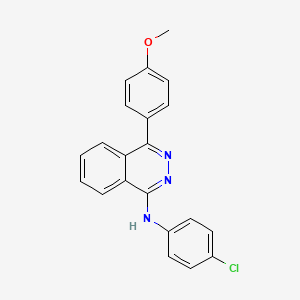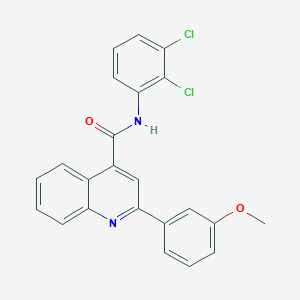![molecular formula C32H27BrN2O4 B11655738 (5E)-5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655738.png)
(5E)-5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a naphthalene moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the brominated phenyl and naphthalene intermediates. These intermediates are then subjected to a series of condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the brominated phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
(5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like (5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE.
Bromomethyl methyl ether: Shares the brominated functional group but differs in overall structure and applications.
Uniqueness
The uniqueness of (5E)-5-({3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-TERT-BUTYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of a brominated phenyl group, a naphthalene moiety, and a diazinane trione core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H27BrN2O4 |
|---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-1-(4-tert-butylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C32H27BrN2O4/c1-32(2,3)24-11-13-25(14-12-24)35-30(37)26(29(36)34-31(35)38)17-20-9-15-28(27(33)18-20)39-19-21-8-10-22-6-4-5-7-23(22)16-21/h4-18H,19H2,1-3H3,(H,34,36,38)/b26-17+ |
InChI Key |
MVYCJESDMMREHZ-YZSQISJMSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC5=CC=CC=C5C=C4)Br)/C(=O)NC2=O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=CC=CC=C5C=C4)Br)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11655655.png)
![(5Z)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655664.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B11655671.png)

![4-(4-Chlorophenyl)-1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11655678.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11655691.png)
![11-[3-(benzyloxy)phenyl]-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11655694.png)
![N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B11655697.png)
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11655700.png)

![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide](/img/structure/B11655708.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11655716.png)
![2-{[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11655718.png)
![14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11655723.png)
